Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate
Description
Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a trifluoromethyl-substituted benzoyl group at the 5-position and a methyl ester at the 2-position. Its synthesis likely involves coupling reactions, such as amide bond formation between a benzothiophene-2-carboxylate precursor and 3-(trifluoromethyl)benzoyl chloride. Similar methodologies are described in copper-catalyzed cross-coupling reactions for related benzothiophene derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in medicinal and agrochemical applications .
Properties
IUPAC Name |
methyl 5-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c1-25-17(24)15-9-11-8-13(5-6-14(11)26-15)22-16(23)10-3-2-4-12(7-10)18(19,20)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUIOAPXCAVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₆F₃N₃O₃S
- Molecular Weight : 425.45 g/mol
- IUPAC Name : Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate
The compound features a benzothiophene core, which is known for its potential in various biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Anticancer Activity
This compound has shown promise as an anticancer agent. Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
These results indicate that the compound possesses significant cytotoxic effects, making it a candidate for further development as an anticancer drug.
Antimicrobial Properties
Research has suggested that benzothiophene derivatives exhibit antimicrobial activity. The specific compound has been tested against various bacterial strains, showing effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Cholinesterase Inhibition
The compound also exhibits inhibitory activity against cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's disease.
| Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 20.8 | |
| Butyrylcholinesterase | 121.7 |
This activity indicates that the compound could be explored for cognitive enhancement or neuroprotective therapies.
Case Study 1: Anticancer Efficacy Assessment
A study was conducted to evaluate the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations over a period of 48 hours, resulting in a significant reduction in cell viability at concentrations above 50 µM.
Case Study 2: Antimicrobial Activity Evaluation
In another study, the antimicrobial efficacy of this compound was tested against common pathogens associated with hospital-acquired infections. The results indicated that the compound showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Benzothiophene | 5-(3-Trifluoromethylbenzamido), 2-COOMe | ~383.3* | Not reported | Under investigation |
| Methyl 3-Amino-1-benzothiophene-2-carboxylate | Benzothiophene | 3-NH₂, 2-COOMe | 207.2 | 107–108 | Synthetic intermediate |
| Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate | Thiophene | 5-Acetamido, 3-Me, 2,4-COOEt | 313.3 | Not reported | Antimicrobial research |
| Metsulfuron Methyl Ester | Triazine | Sulfonylurea bridge, 2-COOMe | 381.4 | 158–163 | Herbicide |
*Estimated based on structural formula.
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Lipophilicity (LogP) | Biological Relevance |
|---|---|---|
| Trifluoromethyl | ↑↑ (Highly lipophilic) | Enhances metabolic stability |
| Benzoylamino | ↑ (Moderate increase) | Improves target binding affinity |
| Methyl ester | ↓ (Polar) | Facilitates solubility in formulations |
| Sulfonylurea bridge | ↓ (Polar) | Critical for herbicidal activity |
Research Implications
The target compound’s benzothiophene core and trifluoromethylbenzoylamino group position it uniquely for applications in medicinal chemistry, particularly in kinase inhibition or antiviral therapy. Its synthetic route shares similarities with intermediates described in and , suggesting scalable production via catalytic cross-coupling . Comparative analysis with sulfonylureas () and thiophenes () highlights the importance of core structure and substituent selection in dictating mechanism and efficacy. Further studies should explore its pharmacokinetic profile and target selectivity.
Biological Activity
Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate (CAS No. 477847-54-4) is a complex organic compound belonging to the benzothiophene class. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its potential biological activity. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₂F₃N₂O₃S |
| CAS Number | 477847-54-4 |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, which can lead to the inhibition or activation of various biological pathways. This property is crucial for its potential applications in medicinal chemistry, particularly in developing anti-inflammatory and anticancer agents.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- Cell Lines Tested :
- Human pancreatic adenocarcinoma (BxPC-3)
- Human epithelioid pancreatic carcinoma (Panc-1)
The compound showed IC50 values of approximately 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cells, indicating strong cytotoxic effects compared to normal human lung fibroblasts (WI38), which had an IC50 value of 0.36 µM .
Case Studies and Research Findings
-
Antiproliferative Studies :
A study evaluated the antiproliferative activity of similar compounds within the benzothiophene family. The findings suggested that structural modifications, such as the incorporation of trifluoromethyl groups, significantly enhance anticancer potency through mechanisms like DNA intercalation and disruption of mitotic processes . -
Structure-Activity Relationship (SAR) :
SAR studies have shown that the presence of a trifluoromethyl group can increase drug potency by enhancing lipophilicity and improving binding affinity to target proteins involved in cancer progression . -
In Vivo Studies :
Further investigations into the in vivo efficacy of related compounds have indicated promising results in animal models, where these compounds demonstrated reduced tumor growth rates and improved survival outcomes compared to controls .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | Strong cytotoxicity against pancreatic cancer cells; IC50 values < 0.1 µM |
| Mechanism | Interaction with enzymes/receptors; potential DNA intercalation |
| Structural Impact | Trifluoromethyl group enhances potency and lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
